molecular formula C15H13ClN2 B157114 Desmethylmedazepam CAS No. 1694-78-6

Desmethylmedazepam

Cat. No. B157114
CAS RN: 1694-78-6
M. Wt: 256.73 g/mol
InChI Key: JZWOKDTXYPEJEW-UHFFFAOYSA-N
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Description

Nordazepam, also known as Desmethylmedazepam, is a 1,4-benzodiazepine derivative . It has amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders . It is an active metabolite of diazepam, chlordiazepoxide, clorazepate, prazepam, pinazepam, and medazepam .


Synthesis Analysis

Nordazepam can be synthesized with 2-amino-5-chlorobenzophenone and chloroacetyl chloride . Nordazepam itself can also be used in the synthesis of diazepam by methylating the R1 position using dimethyl sulfate .


Molecular Structure Analysis

Nordazepam is similar to diazepam, except that the methyl group at the R1 position has been replaced with a hydrogen . The IUPAC name of Nordazepam is 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one . The molecular formula is C15H11ClN2O and the molar mass is 270.72 g·mol−1 .


Chemical Reactions Analysis

Nordazepam is the only one among Diazepam, Nordazepam, and Tetrazepam that displays N−H···O hydrogen bonds both in crystalline and amorphous phases . This leads to a significantly higher melting point ™ and glass transition temperature (Tg) compared to those of Tetrazepam and Diazepam .


Physical And Chemical Properties Analysis

Nordazepam displays N−H···O hydrogen bonds both in crystalline and amorphous phases . This leads to a significantly higher melting point ™ and glass transition temperature (Tg) compared to those of Tetrazepam and Diazepam . The kinetic fragility index is very low and virtually the same in all three compounds .

Scientific Research Applications

  • Drug Allergy Detection System Incorporating Human Liver Microsomes :

    • Desmethylmedazepam is identified as a central metabolite in the pharmacological effects of benzodiazepines, including chlorazepate. It has been implicated in drug-induced skin rashes through drug-specific proliferation associated with interleukin-5 secretion (Sachs et al., 2001).
  • GABAA Receptor Physiology and Its Relationship to Benzodiazepine Mechanism of Action :

    • N-desmethylclobazam, a metabolite similar to Desmethylmedazepam, plays a role in the pharmacology of benzodiazepines like clobazam. Its interaction with GABAA receptors and the diversity of receptor subtypes contribute to the understanding of benzodiazepine pharmacology (Sankar, 2012).
  • Neuroprotective Effects in Hypoxic Ischemic Brain Injury :

    • Desmethyl tirilazad, a derivative of desmethylmedazepam, showed potential in improving neurological function following hypoxic ischemic brain injury in a piglet model, suggesting its potential in neuroprotection research (Feng et al., 2000).
  • Quantitation in Human Plasma :

    • Techniques for quantifying Desmethylmedazepam in human plasma have been developed, highlighting its importance in clinical pharmacokinetic studies (Greenblatt et al., 2004).
  • Inhibition of Cytochrome P450 Enzymes :

    • Omeprazole metabolites, including 5′-O-desmethylomeprazole, which shares structural similarities with Desmethylmedazepam, have been studied for their potential to inhibit cytochrome P450 enzymes, crucial for understanding drug-drug interactions (Shirasaka et al., 2013).
  • Therapeutic Drug Monitoring in Antiepileptic Treatment :

    • Techniques for monitoring therapeutic levels of antiepileptic drugs, including N-desmethyldiazepam, have been developed. This is important for optimizing treatment and minimizing adverse effects in epilepsy management (Shibata et al., 2012).
  • Pharmacokinetics and Metabolism :

    • The pharmacokinetics and metabolism of Desmethylmedazepam and its precursors, as well as its interactions with other medications, have been extensively studied to understand its role in various therapeutic contexts (Divoll & Greenblatt, 2004).
  • Cerebrospinal Fluid Analysis in Epilepsy :

    • A method for determining Desmethylmedazepam in rat cerebrospinal fluid was developed, aiding in the exploration of its effects on central nervous system function, particularly in epilepsy (Wang et al., 2003).

Safety And Hazards

The use of benzodiazepines, including Nordazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death . The risks of dependence and withdrawal increase with longer treatment duration and higher daily dose . Abrupt discontinuance or rapid dosage reduction of Nordazepam after continued use may precipitate acute withdrawal reactions, which can be life-threatening .

Future Directions

Benzodiazepines continue to be one of the most commonly prescribed agents available in a variety of dosage formulations used for all age groups . Their pharmacokinetic (PK) and pharmacodynamic (PD) profiles have been extensively studied in adult healthy volunteers, the elderly, and patients with hepatic and renal impairment . Future research may focus on the development of new formulations and administration methods, as well as a deeper understanding of the pharmacokinetics and pharmacodynamics of these drugs .

properties

IUPAC Name

7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOKDTXYPEJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168709
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmedazepam

CAS RN

1694-78-6
Record name Desmethylmedazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylmedazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylmedazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RW Lucek, CB Coutinho, JA Cheripko, J Ryan… - Drug Metabolism and …, 1975 - Citeseer
… levels of unchanged drug and of N-desmethylmedazepam … arose from diazepam rather than from N-desmethylmedazepam. … The present study has shown that N-desmethylmedazepam …
Number of citations: 4 citeseerx.ist.psu.edu
DM Hailey, ES Baird - British Journal of Anaesthesia, 1979 - Elsevier
… Desmethylmedazepam, which was not detected in this study, … primarily by oxidation of desmethylmedazepam, is the major … of medazepam and desmethylmedazepam are unclear. Assaf…
Number of citations: 8 www.sciencedirect.com
Q Wang, X Zhang, F Han, J Liu, Q Xu - ChemSusChem, 2021 - Wiley Online Library
… amines and α‐hydroxy ketones and could be scaled up to multigram synthesis and directly applied in one‐step synthesis of the pharmaceutically active N‐desmethylmedazepam …
ES Baird, DM Hailey, S Malcolm - Clinica chimica acta, 1973 - Elsevier
DISCUSSION The method is considered suitable for the analysis of medazepam and its two major metabolites in plasma following a single therapeutic dose. It has been used to obtain …
Number of citations: 16 www.sciencedirect.com
BE Smink, JE Brandsma, A Dijkhuizen… - … of Chromatography B, 2004 - Elsevier
A quantitative method using high-performance liquid chromatography–mass spectrometry (LC–MS, ion trap) after matrix supported liquid–liquid extraction is described for the …
Number of citations: 132 www.sciencedirect.com
BE Pape, MA Ribick - Journal of Chromatography A, 1977 - Elsevier
An improved electrolytic conductivity detector allowed the gas-liquid chromatographic analysis of medazepam, diazepam, and major metabolites in 2 ml plasma at concentrations of 20 μ…
Number of citations: 8 www.sciencedirect.com
W Sadee, E Van der Kleijn - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… Oxazepam (V) appeared in the GC spectrum between I and IV with the same retention time as desmethylmedazepam, although it possessed the highest polarity and should give the …
Number of citations: 74 www.sciencedirect.com
S Garattini - Acta Psychiatrica Scandinavica, 1978 - Wiley Online Library
Oxazepam is the final metabolic product in vitro and in vivo of a large number of pharmacologically active benzodiazepines. Oxazepam shows antimetrazol activity varying in intensity …
Number of citations: 10 onlinelibrary.wiley.com
H Oelschläger - Journal of Electroanalytical Chemistry and Interfacial …, 1983 - Elsevier
The electrochemical quantitative analyses of drugs (and of their metabolites) in vivo have as a starting-point their behavior as pure substance in vitro. In this paper the polarographic …
Number of citations: 55 www.sciencedirect.com
IA Werner, H Altorfer, X Perlia - Chromatographia, 1990 - Springer
… It occupies the same position between desmethylmedazepam and desmethyldiazepam as … Desmethylmedazepam is difficult to detect in LC but 2-hydroxydesmethylmedazepam can be …
Number of citations: 2 link.springer.com

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